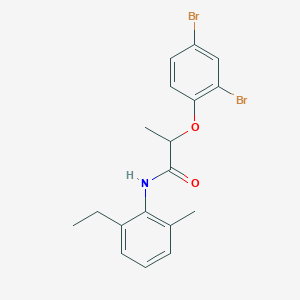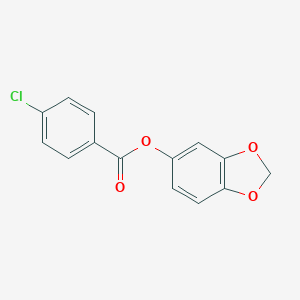
1,3-Benzodioxol-5-yl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl 4-chlorobenzoate, also known as BD-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. BD-4 belongs to the family of benzodioxole derivatives, which are known for their diverse pharmacological properties. In
作用機序
The exact mechanism of action of 1,3-Benzodioxol-5-yl 4-chlorobenzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. For example, 1,3-Benzodioxol-5-yl 4-chlorobenzoate has been shown to inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, 1,3-Benzodioxol-5-yl 4-chlorobenzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl 4-chlorobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacteria by disrupting their cellular processes. 1,3-Benzodioxol-5-yl 4-chlorobenzoate has also been found to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. Additionally, 1,3-Benzodioxol-5-yl 4-chlorobenzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
実験室実験の利点と制限
1,3-Benzodioxol-5-yl 4-chlorobenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. 1,3-Benzodioxol-5-yl 4-chlorobenzoate is stable under normal laboratory conditions and can be stored for long periods without degradation. Additionally, 1,3-Benzodioxol-5-yl 4-chlorobenzoate has been extensively studied for its pharmacological properties, making it a valuable tool for drug discovery.
However, there are also some limitations associated with the use of 1,3-Benzodioxol-5-yl 4-chlorobenzoate in lab experiments. 1,3-Benzodioxol-5-yl 4-chlorobenzoate has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, the exact mechanism of action of 1,3-Benzodioxol-5-yl 4-chlorobenzoate is not fully understood, which makes it challenging to optimize its pharmacological properties.
将来の方向性
There are several future directions for the research on 1,3-Benzodioxol-5-yl 4-chlorobenzoate. First, further studies are needed to investigate the pharmacokinetic properties of 1,3-Benzodioxol-5-yl 4-chlorobenzoate in vivo. This will help to optimize its pharmacological properties and identify potential therapeutic applications. Second, more studies are needed to elucidate the exact mechanism of action of 1,3-Benzodioxol-5-yl 4-chlorobenzoate. This will help to identify potential targets for drug development. Finally, the synthesis method of 1,3-Benzodioxol-5-yl 4-chlorobenzoate can be further optimized to improve its yield and purity, making it more accessible for drug discovery research.
Conclusion
1,3-Benzodioxol-5-yl 4-chlorobenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1,3-Benzodioxol-5-yl 4-chlorobenzoate has been found to be effective against various bacterial strains, including MRSA and VRE. It has also been shown to exhibit potent anti-inflammatory activity and induce apoptosis in cancer cells. Although there are some limitations associated with the use of 1,3-Benzodioxol-5-yl 4-chlorobenzoate in lab experiments, further research is needed to optimize its pharmacological properties and identify potential therapeutic applications.
合成法
1,3-Benzodioxol-5-yl 4-chlorobenzoate can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzoic acid with 1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
1,3-Benzodioxol-5-yl 4-chlorobenzoate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1,3-Benzodioxol-5-yl 4-chlorobenzoate has been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,3-Benzodioxol-5-yl 4-chlorobenzoate has demonstrated anticancer activity by inducing apoptosis in cancer cells.
特性
分子式 |
C14H9ClO4 |
|---|---|
分子量 |
276.67 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClO4/c15-10-3-1-9(2-4-10)14(16)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
InChIキー |
NIPJHCIXKCRENT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



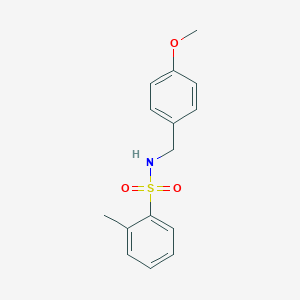
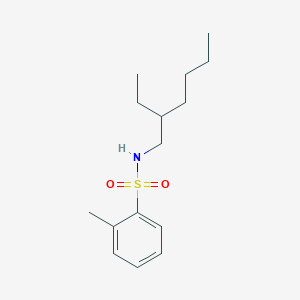
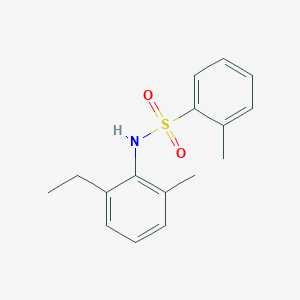
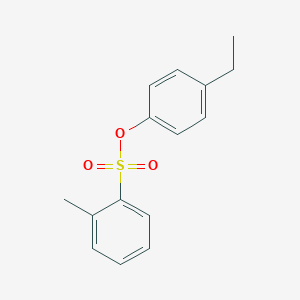
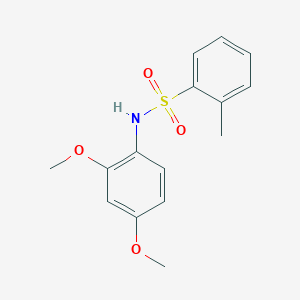
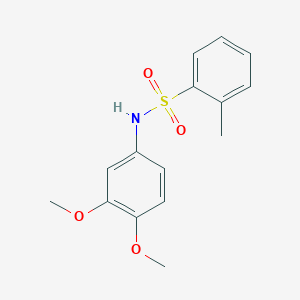
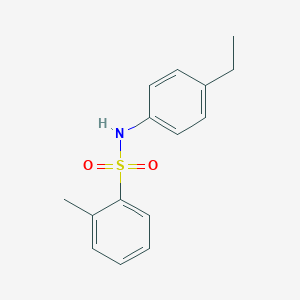
![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
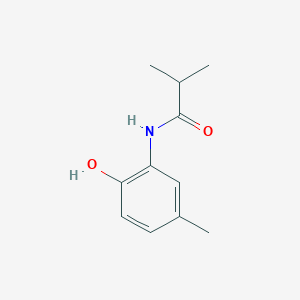
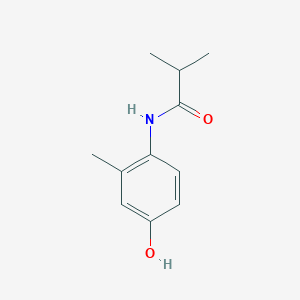
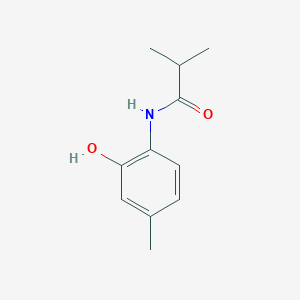
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
